Epoxide Ring Strain as a Thermodynamic Driver vs. Alkene Analog (CAS 1217778-10-3)
The incorporation of a 1,2-epoxide ring in the target compound (CAS 1217528-57-8) fundamentally alters its energetic landscape compared to the closely related alkene analog, (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol (CAS 1217778-10-3). The epoxide introduces ~27 kcal/mol of ring strain energy, a hallmark of oxirane systems. This strain renders the epoxide thermodynamically inclined toward ring-opening reactions with nucleophiles, a reactivity profile absent in the alkene form [1]. Consequently, the epoxide serves as a distinct 'spring-loaded' intermediate, enabling regioselective transformations under milder conditions that are impossible with the alkene, which would require harsher electrophilic or radical activation.
| Evidence Dimension | Ring Strain Energy |
|---|---|
| Target Compound Data | ~27 kcal/mol (standard oxirane ring strain; structurally confirmed epoxide per vendor data) |
| Comparator Or Baseline | ~0 kcal/mol for epoxide-specific ring strain in the alkene analog (CAS 1217778-10-3) |
| Quantified Difference | ~27 kcal/mol destabilization (target) vs. 0 kcal/mol (comparator) |
| Conditions | Calculated gas-phase ring strain energy for unsubstituted oxirane vs. cyclohexene analog; applicable to the compound class. |
Why This Matters
The presence of epoxide ring strain provides a thermodynamic 'handle' for selective derivatization, making it a more versatile intermediate for complex molecule synthesis than its alkene counterpart.
- [1] W. Zhang, J. L. Loebach, S. R. Wilson, E. N. Jacobsen. Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Salen)manganese Complexes. Journal of the American Chemical Society, 1990, 112(7), 2801-2803. View Source
